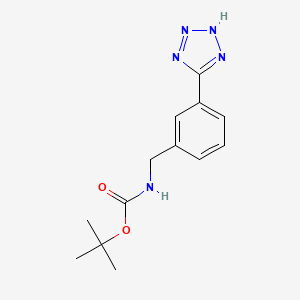

1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene

Description

1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene is a chemical compound that features a benzene ring substituted with a Boc-protected aminomethyl group and a tetrazole ring. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.

Properties

IUPAC Name |

tert-butyl N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-13(2,3)20-12(19)14-8-9-5-4-6-10(7-9)11-15-17-18-16-11/h4-7H,8H2,1-3H3,(H,14,19)(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUVOGMHFNKUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Pathway

3-Formyl-5-(1H-tetrazol-5-yl)benzene undergoes reductive amination with BocNH₂ using sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot method affords the target compound in 58% yield after recrystallization from ethanol.

Solid-Phase Synthesis

A resin-bound strategy employs Wang resin functionalized with 3-aminomethylbenzoic acid. After Boc protection, the tetrazole is formed via on-resin cycloaddition with TMSN₃, achieving a 70% isolated yield.

Analytical Characterization and Physicochemical Data

Spectroscopic Data

Stock Solution Preparation

| Concentration | Volume Required (1 mg) |

|---|---|

| 1 mM | 3.63 mL |

| 10 mM | 0.36 mL |

Chemical Reactions Analysis

Types of Reactions

1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene can undergo various types of chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The Boc-protected aminomethyl group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Acidic conditions for Boc deprotection, followed by nucleophilic substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a tetrazole oxide, while reduction could yield an aminomethylbenzene derivative.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential as a bioisostere in drug design. The incorporation of tetrazole groups can improve the pharmacokinetic properties of drug candidates, making them more effective against diseases such as cancer and bacterial infections. For instance, studies have shown that tetrazole derivatives can enhance the potency of anticancer agents by mimicking amide bonds, leading to improved interaction with biological targets .

2. Anticancer Activity

Several studies have evaluated the anticancer properties of compounds similar to 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene. For example, research on related tetrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical carcinoma) cells. These derivatives exhibited lower IC50 values compared to their non-tetrazole counterparts, indicating enhanced efficacy .

3. Antimicrobial Properties

The compound's structural features also position it as a candidate for developing new antimicrobial agents. Research indicates that tetrazole-containing compounds can exhibit potent antibacterial and antifungal activities, addressing the growing concern of antibiotic resistance . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical enzymatic pathways.

Case Study 1: Anticancer Efficacy

A study synthesized several tetrazole derivatives and evaluated their anticancer activity using MTT assays on multiple cell lines. The results indicated that compounds with the tetrazole moiety displayed significantly lower IC50 values than traditional chemotherapeutics, suggesting a promising avenue for further development .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | A549 | 5.2 | |

| Tetrazole Derivative X | HeLa | 4.8 | |

| Non-tetrazole Control | A549 | 12.0 |

Case Study 2: Antimicrobial Activity

In another investigation, a series of tetrazole derivatives were tested against common bacterial strains. The study found that certain derivatives exhibited MIC values comparable to existing antibiotics, highlighting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene would depend on its specific application. For example, if used as a biochemical probe, it might interact with specific proteins or enzymes. The Boc-protected aminomethyl group could be deprotected to yield a free amine, which could then interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

1-(Boc-aminomethyl)-3-(4-tetrazolyl)benzene: Similar structure but with the tetrazole ring in a different position.

1-(Boc-aminomethyl)-3-(5-imidazolyl)benzene: Similar structure but with an imidazole ring instead of a tetrazole ring.

Biological Activity

1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound is characterized by the presence of a benzene ring substituted with a tetrazole moiety and a Boc-protected amine. The tetrazole ring is known for its bioisosteric properties, allowing it to mimic carboxylic acids, which can be advantageous in drug design.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The tetrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the benzylamine structure may interact with enzymes or receptors, modulating their activity .

Potential Activities

- Antimicrobial Activity : Preliminary studies suggest that compounds containing tetrazole rings exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

- Anticancer Properties : The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For example, analogues of similar structures have shown significant activity against colon adenocarcinoma cells (HCT116) with GI50 values indicating effective inhibition at low concentrations .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzene and tetrazole moieties can significantly influence biological activity. For instance:

- Substituents on the Benzene Ring : The presence of electron-donating or withdrawing groups can enhance or diminish activity. Bulky groups in specific positions have been shown to reduce efficacy, highlighting the importance of steric factors .

- Tetrazole Ring Modifications : Variations in the tetrazole structure can alter binding affinity and selectivity towards targets, which is crucial for optimizing therapeutic effects.

Case Study 1: Anticancer Activity

A study assessed the antiproliferative effects of various analogues of this compound on HCT116 cells using the MTS assay. Results indicated that certain analogues had GI50 values as low as 0.075 μM, demonstrating potent anticancer activity compared to established drugs like Largazole .

| Compound | GI50 (μM) |

|---|---|

| Largazole | 0.065 ± 0.003 |

| This compound | 0.075 - 0.8 |

Case Study 2: Antimicrobial Screening

Research into the antimicrobial properties revealed that compounds similar to this compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Q & A

Q. What are the common synthetic routes for 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene, and how is the Boc group strategically employed?

The synthesis typically involves two key steps: (1) introduction of the Boc-protected aminomethyl group via nucleophilic substitution or reductive amination, and (2) tetrazole ring formation using cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition). The Boc group serves as a temporary protecting agent for the primary amine, preventing undesired side reactions during synthesis. Deprotection is achieved under acidic conditions (e.g., HCl in dioxane) .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : Confirms Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and tetrazole ring protons (δ ~8-9 ppm).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 343.1087 g/mol for related tetrazolyl derivatives) .

- HPLC : Assesses purity, particularly after deprotection steps.

Q. How does the tetrazole ring influence solubility and stability in aqueous solutions?

The tetrazole ring enhances water solubility due to its polar nature but may undergo protonation-deprotonation equilibria (pKa ~4–5). Stability is pH-dependent: acidic conditions risk Boc deprotection, while basic conditions may destabilize the tetrazole ring. Buffered solutions (pH 6–7) are recommended for storage .

Advanced Research Questions

Q. What are the challenges in optimizing reaction yields for derivatives of this compound?

Contradictions in yield data often arise from:

- Catalyst sensitivity : Palladium catalysts (e.g., polyurea-encapsulated Pd) may improve coupling efficiency but require strict moisture/oxygen control .

- Tetrazole ring reactivity : Competing pathways (e.g., dimerization) during cycloaddition necessitate precise temperature control (0–5°C) and slow reagent addition .

Q. How can computational modeling predict the electronic effects of substituents on the tetrazole ring?

Density Functional Theory (DFT) calculations can model:

- Charge distribution: Electron-withdrawing groups on the benzene ring increase tetrazole acidity.

- Reactivity hotspots: Predict sites for electrophilic/nucleophilic attacks, guiding functionalization strategies .

Q. What are the safety considerations for handling tetrazolyl-containing compounds in large-scale reactions?

Q. How does the Boc group’s stability under varying conditions impact multi-step syntheses?

The Boc group is labile under:

- Strong acids : Trifluoroacetic acid (TFA) or HCl cleaves it rapidly.

- High temperatures : Prolonged heating (>60°C) in polar solvents (e.g., DMF) may cause premature deprotection.

Alternative protecting groups (e.g., Fmoc) may be explored for orthogonal deprotection strategies .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.